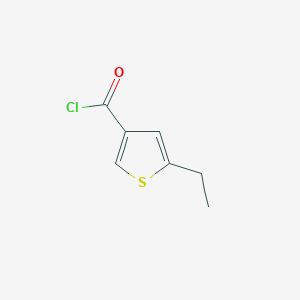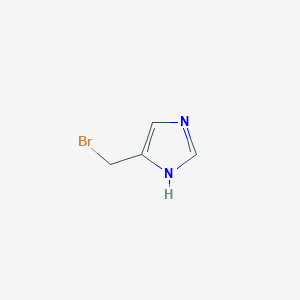
5-Amino-4-chloropyrimidine
Vue d'ensemble
Description
5-Amino-4-chloropyrimidine is an aromatic heterocyclic compound with the molecular formula C4H4ClN3. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its various applications in organic synthesis, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Amino-4-chloropyrimidine can be synthesized through several methods. One common method involves the nucleophilic substitution of 4-chloropyrimidine with ammonia or an amine. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a solvent like ethanol or water.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2,4-dichloropyrimidine with ammonia can yield this compound. This reaction is usually carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate additional purification steps, such as recrystallization or chromatography, to achieve high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines or hydrazines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, such as pyrazolo[3,4-d]pyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or nitric acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Cyclization: Catalysts like zinc chloride or copper catalysts.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines or hydrazines.
Cyclization Products: Fused ring systems like pyrazolo[3,4-d]pyrimidines.
Applications De Recherche Scientifique
5-Amino-4-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-amino-4-chloropyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloropyrimidine: Similar structure but with the amino group at position 2.
4-Amino-5-chloropyrimidine: Similar structure but with the amino and chlorine groups swapped.
5-Amino-2-chloropyrimidine: Similar structure but with the chlorine group at position 2.
Uniqueness
5-Amino-4-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific functional groups allow for targeted interactions in synthetic and biological applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
4-chloropyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGMCUVJFRBVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539706 | |
| Record name | 4-Chloropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54660-78-5 | |
| Record name | 4-Chloropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-4-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Amino-4-chloropyrimidine in organic synthesis, particularly in the context of nucleic acid research?
A: this compound serves as a crucial starting material for synthesizing highly functionalized purines, which are fundamental components of nucleic acids [, ]. The chlorine atom and the amino group provide handles for further chemical modifications, enabling the creation of diverse purine derivatives.
Q2: Can you describe a novel synthetic route using this compound for creating substituted purines?
A: A recent study [] details a one-pot, metal-free method employing 5-Amino-4-chloropyrimidines and Vilsmeier-type reagents to generate diversely substituted purines, including 9-aryl-substituted chloropurines. This methodology offers a rapid and efficient pathway for synthesizing various purine-based molecules relevant to nucleic acid research, particularly for developing novel nucleoside analogs.
Q3: Beyond purine synthesis, are there other applications of this compound in heterocyclic chemistry?
A: Yes, research demonstrates that diazotization of 6-substituted 5-Amino-4-chloropyrimidines can lead to the formation of 4-chloro-1,2,3-triazole derivatives []. This reaction highlights the versatility of this compound as a building block for accessing other valuable heterocyclic scaffolds, expanding its utility beyond purine chemistry.
Q4: The provided research mentions a "carbanucleoside." Can you elaborate on the role of this compound in its synthesis?
A: Researchers synthesized unique carbanucleoside analogs, structurally distinct from traditional nucleosides, by utilizing a multi-step process involving this compound []. In this synthesis, a chiral cyclopentylamine derivative, derived from D-glucose, is coupled with this compound. Subsequent purine ring construction results in the formation of the desired carbanucleoside analog. This strategy demonstrates the potential of this compound in creating novel molecules with potential biological activity, opening avenues for exploring its use in medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)
